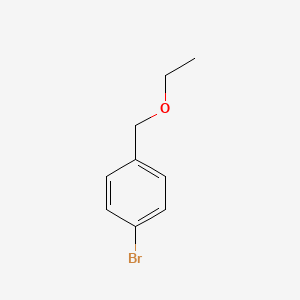

1-Bromo-4-(ethoxymethyl)benzene

Übersicht

Beschreibung

1-Bromo-4-(ethoxymethyl)benzene is a brominated aromatic compound with an ethoxymethyl substituent at the para position relative to the bromine atom. While the specific compound is not directly studied in the provided papers, related brominated benzenes and their derivatives are extensively explored. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of brominated aromatic compounds, which can be extrapolated to understand 1-Bromo-4-(ethoxymethyl)benzene.

Synthesis Analysis

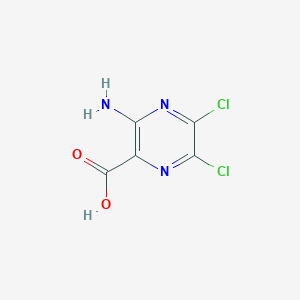

The synthesis of brominated aromatic compounds often involves halogenation, cross-coupling reactions, and protective group strategies. For instance, the synthesis of acetylene-terminated monomers involves a Williamson reaction followed by palladium-catalyzed cross-coupling and deprotection steps . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene includes NMR and IR spectroscopy for characterization, which could be applicable to the synthesis of 1-Bromo-4-(ethoxymethyl)benzene . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(ethoxymethyl)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzenes is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. X-ray structure determinations provide insights into the interactions such as C-H···Br, C-Br···Br, and C-Br···π, which are crucial for understanding the packing and stability of these compounds . These interactions are likely to be present in 1-Bromo-4-(ethoxymethyl)benzene as well, affecting its molecular conformation and reactivity.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions, including addition-elimination and substitution reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3·4H2O leads to both addition-elimination and substitution products . These reactions are influenced by the nature of the substituents and the reaction conditions. The presence of a bromine atom in 1-Bromo-4-(ethoxymethyl)benzene suggests that it could undergo similar reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

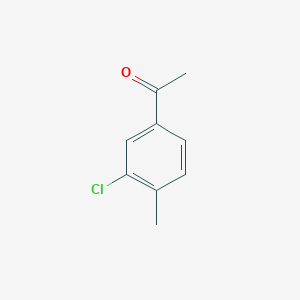

The physical and chemical properties of brominated aromatic compounds are affected by the bromine substituents. For instance, the melting points, UV-Vis absorption spectra, photochromic, and photomagnetic properties can be altered by bromination . These properties are important for applications in materials science, such as in the development of photoresponsive materials. The properties of 1-Bromo-4-(ethoxymethyl)benzene would be expected to be influenced by the ethoxymethyl group, which could impart different solubility and reactivity characteristics compared to other brominated benzenes.

Wissenschaftliche Forschungsanwendungen

Ethoxybromination of Enamides

In a study by Nocquet‐Thibault et al. (2013), the use of (diacetoxyiodo)benzene with simple bromide salts in ethanol enabled the regioselective ethoxybromination of a wide range of enamides. This process yielded highly versatile α-bromo hemiaminals, which can be further used in a broad array of transformations (Nocquet‐Thibault et al., 2013).

Synthesis of Isoindoles

Kuroda and Kobayashi (2015) developed a two-step synthesis process for 1-substituted 3-alkoxy-1H-isoindoles. This process involved the reaction of 2-(dialkoxymethyl)phenyllithium compounds with nitriles, followed by acid-catalyzed cyclization, starting from 1-bromo-2-(dialkoxymethyl)benzenes (Kuroda & Kobayashi, 2015).

Molecular Electronics

Stuhr-Hansen et al. (2005) identified simple and accessible aryl bromides, including 1-bromo-4-(methoxymethyl)benzene, as useful building blocks for thiol end-capped molecular wires. These precursors facilitated the synthesis of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires via efficient transformations (Stuhr-Hansen et al., 2005).

Synthesis of Bromophenols

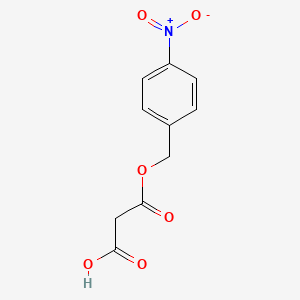

Guo et al. (2011) focused on synthesizing bromophenols, a set of natural products with significant biological activities. They developed an efficient synthetic route to these bromophenols, starting from 1-bromo-4-(ethoxymethyl)benzene and other compounds, which were then evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activities (Guo et al., 2011).

Fluorescence Properties

A study by Liang Zuo-qi (2015) explored the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, demonstrating its potential in photoluminescence applications (Liang Zuo-qi, 2015).

Gas Chromatography Applications

Jiang Qin (2005) introduced a gas chromatography (GC) method for separating position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene, indicating its importance in analytical chemistry (Jiang Qin, 2005).

Eigenschaften

IUPAC Name |

1-bromo-4-(ethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMBQMRBQQURAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(ethoxymethyl)benzene | |

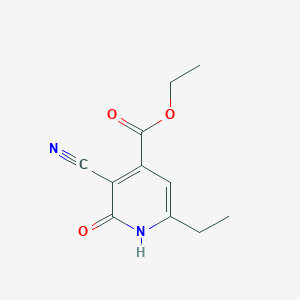

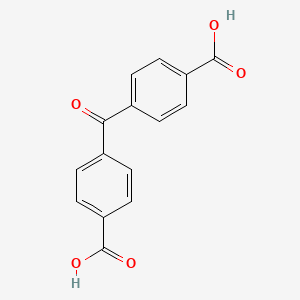

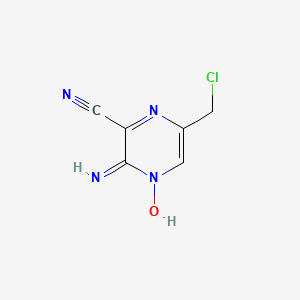

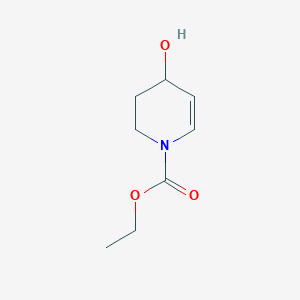

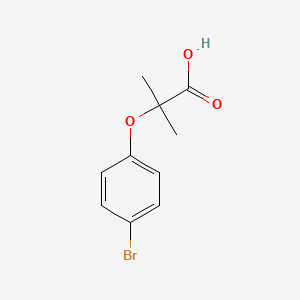

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)